Cytotoxic Potency vs. Gefitinib: Class-Level Equivalence in Cancer Cell Lines for the THIQ-Diaryl Urea Scaffold
Compounds from the same tetrahydroisoquinoline-based diaryl urea class as the target compound have demonstrated comparable or superior cytotoxic activity to the FDA-approved EGFR/VEGFR inhibitor gefitinib [1]. This establishes the class as capable of achieving clinically benchmarked cell-killing efficacy, a claim most unspecific 'urea derivatives' cannot make.
| Evidence Dimension | Cytotoxicity against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cell lines |
|---|---|
| Target Compound Data | For class representatives 9k and 9s: IC50 comparable or superior to gefitinib; capable of downregulating VEGFR-2 expression and inhibiting its phosphorylation at 0.5-1.0 μmol/l [1]. |
| Comparator Or Baseline | Gefitinib (EGFR tyrosine kinase inhibitor) |
| Quantified Difference | Comparable or superior cytotoxicity to gefitinib across all three tested cell lines [1]. |
| Conditions | In vitro cytotoxicity assays on A549, MCF-7, and PC-3 cell lines; Western blot analysis of VEGFR-2 expression and phosphorylation [1]. |
Why This Matters
Demonstrates that the THIQ-diaryl urea scaffold can achieve or surpass the potency of an approved anticancer agent, de-risking it as a high-value chemical probe for VEGFR-2-dependent oncology research.
- [1] Huang Y, Zhang Y, Li J, Ma X, Hu M, Yang Y, Gao S. Design, synthesis, and biological evaluation of tetrahydroisoquinoline-based diaryl urea derivatives for suppressing VEGFR-2 signaling. Anti-Cancer Drugs. 2019 Jun;30(5):508-516. View Source
